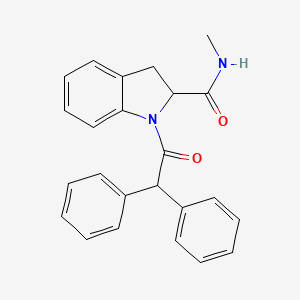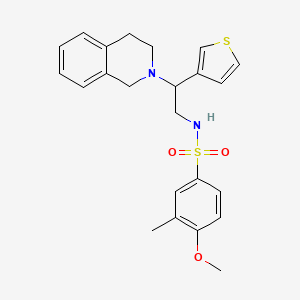![molecular formula C13H15BrN2 B2546554 1-[4-(4-bromophenyl)butyl]-1H-imidazole CAS No. 1093058-52-6](/img/structure/B2546554.png)
1-[4-(4-bromophenyl)butyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(4-bromophenyl)butyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Scientific Research Applications
Antimicrobial Properties
Imidazole derivatives, including structures similar to 1-[4-(4-bromophenyl)butyl]-1H-imidazole, have been extensively studied for their antimicrobial properties. For example, Narwal et al. (2012) synthesized various imidazole derivatives and tested them against Candida albicans, demonstrating significant antimicrobial activities at specific concentrations (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Spectroscopic Characterization and Reactivity
Hossain et al. (2018) conducted a study on newly synthesized imidazole derivatives, including 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate, examining their spectroscopic and reactive properties. This research provides insights into the molecular dynamics and potential applications of these compounds (Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy, 2018).
CO2 Capture
A 2002 study by Bates et al. highlighted the use of 1-butyl imidazole derivatives for CO2 capture. This research demonstrated the potential of these compounds in sequestering CO2 efficiently, which is crucial for environmental applications (Bates, Mayton, Ntai, & Davis, 2002).
Synthesis and Crystal Structure
The synthesis and crystal structure analysis of various imidazole derivatives, including those similar to this compound, have been a focus of several studies. For instance, Jayashree et al. (2019) synthesized a new imidazole derivative and analyzed its structure using X-ray diffraction, contributing to the understanding of the structural properties of such compounds (Jayashree, Narayana, Kumar, Raghi, Sarojini, & Kumar, 2019).
Fluorescent Chemosensors
Imidazole derivatives have been employed as fluorescent chemosensors for the detection of ions. Emandi et al. (2018) reported on imidazole-based sensors for cyanide and mercury ions, showcasing the versatility of imidazole compounds in sensor technology (Emandi, Flanagan, & Senge, 2018).
Corrosion Inhibition
Imidazole derivatives are also explored for their corrosion inhibition properties. A study by Prashanth et al. (2021) on various imidazole derivatives demonstrated their potential in protecting metals against corrosion in acidic solutions (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).
properties
IUPAC Name |
1-[4-(4-bromophenyl)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16/h4-8,10-11H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNINMHMRBYDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN2C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

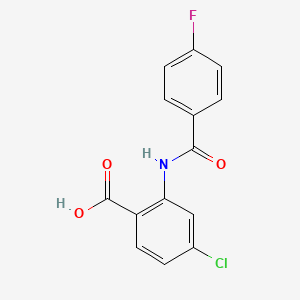
![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2546473.png)

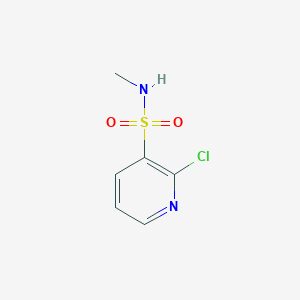
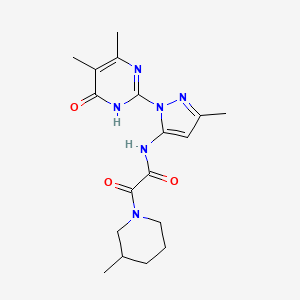
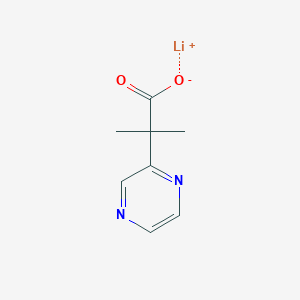
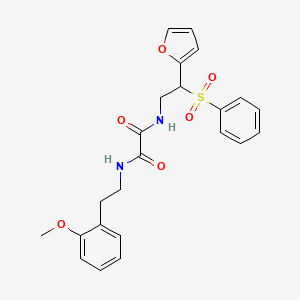
![N-(Cyclohexylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2546482.png)
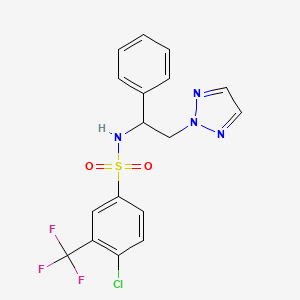

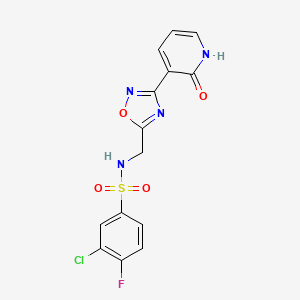
![(5-Bromopyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2546491.png)
